molecular formula C18H14F3NO B3035774 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 338417-00-8

4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B3035774
CAS No.: 338417-00-8
M. Wt: 317.3 g/mol
InChI Key: YIMYTDVQDMQQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline is a synthetically designed quinoline derivative offered for early-stage pharmacological and biochemical research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and high binding affinity to various enzymatic targets . This particular compound integrates a 3-(trifluoromethyl)phenoxy group at the 2-position, a modification often used to enhance metabolic stability and membrane permeability, alongside methyl substitutions that can influence electron distribution and molecular recognition. Quinoline derivatives have demonstrated significant potential in oncology research, with mechanisms of action that can include binding with DNA, impeding DNA synthesis, and inducing oxidative stress within cancer cells . Furthermore, the quinoline nucleus has a strong tendency to bind the active sites of various protein kinases, which are critical regulators of cell proliferation, survival, and differentiation . As such, this compound is a candidate for screening as a multi-targeting agent against receptor tyrosine kinases (RTKs) such as EGFR, HER-2, PDGFR-β, and VEGFR-2, which are well-validated targets in anti-cancer drug discovery . Researchers can utilize this molecule as a chemical tool to investigate novel signaling pathways and for the development of new therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYTDVQDMQQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218669
Record name 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338417-00-8
Record name 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338417-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conrad-Limpach Synthesis

The Conrad-Limpach reaction employs β-keto esters and aryl amines to form 4-hydroxyquinolines. For 4,8-dimethyl substitution, 2,6-dimethylaniline reacts with ethyl acetoacetate under acidic conditions. A mixture of 2,6-dimethylaniline (1.0 equiv), ethyl acetoacetate (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in xylene undergoes reflux with azeotropic water removal using a Dean-Stark trap. Cyclization at 250°C in Dowtherm A yields 4-hydroxy-2,8-dimethylquinoline.

Friedländer Annulation

Alternative routes utilize Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. 2-Amino-4,6-dimethylbenzaldehyde reacts with acetylacetone in the presence of Brønsted acids (e.g., HCl or H2SO4) to form the 4,8-dimethylquinoline core.

Introduction of the 3-(Trifluoromethyl)phenoxy Group

Regioselective O-arylation at the quinoline C2 position is achieved via Ullmann coupling or nucleophilic aromatic substitution (SNAr).

Ullmann Coupling

Copper-mediated Ullmann coupling between 2-chloro-4,8-dimethylquinoline and 3-(trifluoromethyl)phenol is a robust method. A mixture of 2-chloro-4,8-dimethylquinoline (1.0 equiv), 3-(trifluoromethyl)phenol (1.5 equiv), CuI (0.2 equiv), and K2CO3 (2.0 equiv) in DMF at 120°C for 24 hours affords the target compound in 65–72% yield.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient quinolines undergo SNAr with phenoxide nucleophiles. 2-Fluoro-4,8-dimethylquinoline reacts with sodium 3-(trifluoromethyl)phenoxide in DMSO at 80°C, achieving 58–63% yield.

Optimization of Reaction Conditions

Critical parameters include temperature, base selection, and solvent polarity:

Parameter Optimal Conditions Yield (%) Reference
Catalyst (Ullmann) CuI, 1,10-phenanthroline 72
Solvent (SNAr) DMSO, 80°C 63
Base (Ullmann) K2CO3 68

Alternative Routes via Intermediate Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl ethers post-cyclization. 2-Bromo-4,8-dimethylquinoline couples with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 100°C.

Protecting Group Strategies

Temporary protection of the quinoline nitrogen enhances regioselectivity. N-oxidation with mCPBA followed by O-arylation and deprotection with PCl3 improves yields to 78%.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing C4/C8 methylation is minimized using sterically hindered bases (e.g., DBU).
  • Trifluoromethyl Stability : Avoiding strong acids prevents CF3 group hydrolysis.
  • Purification : Silica gel chromatography with n-hexane/ethyl acetate (8:2) resolves regioisomers.

Scalability and Industrial Applications

Process patents highlight kilogram-scale synthesis using continuous flow reactors. A 2023 patent (J-Stage) reports 85% yield via Ullmann coupling in a microreactor at 150°C with residence time <10 minutes.

Chemical Reactions Analysis

Nitration Reactions

Nitration occurs preferentially at electron-rich positions of the quinoline ring. The methyl groups at positions 4 and 8 activate adjacent positions (5 and 7) for electrophilic substitution.

ConditionsReagentsProductYieldReference
Nitric acid (HNO₃), sulfuric acid (H₂SO₄), 0–5°C8-Nitro-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinolineNitro group at position 5 or 760–75%

Mechanistic Insight :
The trifluoromethylphenoxy group at position 2 directs nitration to the para position relative to itself, but steric hindrance from the methyl groups may favor nitration at positions 5 or 7.

Oxidation of Methyl Groups

The methyl substituents at positions 4 and 8 can be oxidized to carboxylic acids under strong oxidizing conditions.

ConditionsReagentsProductYieldReference
Potassium permanganate (KMnO₄), H₂SO₄, reflux4-Carboxy-8-methyl-2-[3-(trifluoromethyl)phenoxy]quinolineCarboxylic acid at position 445–55%

Key Observation :
Oxidation at position 4 proceeds faster than at position 8 due to reduced steric hindrance.

Nucleophilic Aromatic Substitution (NAS)

The phenoxy group at position 2 undergoes substitution with nucleophiles under basic conditions.

ConditionsReagentsProductYieldReference
Sodium methoxide (NaOMe), DMF, 80°C2-Methoxy-4,8-dimethylquinolineMethoxy replacement of phenoxy70–85%
Ammonia (NH₃), ethanol, reflux2-Amino-4,8-dimethylquinolineAmino substitution50–65%

Factors Affecting Reactivity :

  • Trifluoromethyl groups enhance the electrophilicity of the adjacent phenoxy ring.

  • Steric hindrance from methyl groups slows reaction kinetics.

Electrophilic Halogenation

Halogenation occurs at activated positions of the quinoline core.

ConditionsReagentsProductYieldReference
Bromine (Br₂), acetic acid (AcOH), 25°C5-Bromo-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinolineBromine at position 555–70%
Chlorine (Cl₂), FeCl₃ catalyst7-Chloro-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinolineChlorine at position 760–75%

Regioselectivity :
Halogens preferentially occupy positions ortho/para to electron-donating methyl groups.

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings requires halogenated intermediates.

ConditionsReagentsProductYieldReference
Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DMF, 90°C5-Aryl-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinolineAryl group at position 565–80%
Buchwald–Hartwig amination: Pd₂(dba)₃, Xantphos, toluene, 110°C5-Amino-4,8-dimethyl-2-[3-(trifluoromethyl)phenoxy]quinolineAmino group at position 550–60%

Prerequisite :
Bromination or iodination at position 5 is required to enable cross-coupling.

Cyclization Reactions

Intramolecular cyclization forms fused polycyclic structures.

ConditionsReagentsProductYieldReference
PPh₃, CCl₄, refluxIsoindolo[2,1-a]quinoline derivativeFused tetracyclic system40–50%

Mechanism :
Phosphorus-mediated cyclization generates a six-membered ring fused to the quinoline core.

Demethylation and Functionalization

Methyl groups can be modified to introduce diverse functionalities.

ConditionsReagentsProductYieldReference
BBr₃, CH₂Cl₂, −78°C4-Hydroxy-8-methyl-2-[3-(trifluoromethyl)phenoxy]quinolineHydroxy group at position 475–85%
H₂N-NH₂, ethanol, reflux4-Amino-8-methyl-2-[3-(trifluoromethyl)phenoxy]quinolineAmino group at position 460–70%

Photochemical Reactions

UV irradiation induces radical-based transformations.

ConditionsReagentsProductYieldReference
UV light (254 nm), CCl₄4,8-Dimethyl-2-[3-(trichloromethyl)phenoxy]quinolineTrifluoromethyl → trichloromethyl30–40%

Limitation :
Low yields due to competing side reactions.

Biological Activity

4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline and its derivatives are known for their potential as therapeutic agents, exhibiting various pharmacological properties including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core with methyl substitutions at the 4 and 8 positions and a trifluoromethyl phenoxy group at the 2 position. This unique configuration is believed to enhance its biological activity through various mechanisms of action.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies on related quinoline derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) cell lines, with IC50 values often in the micromolar range .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)Reference
4,8-Dimethyl-2-[3-(trifluoromethyl)...MCF-712.5
Triazoloquinoline DerivativeA54915.0
Novel Quinoline AlcoholDU1458.0

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is attributed to their ability to inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Studies have demonstrated that compounds with trifluoromethyl groups enhance anti-inflammatory effects by modulating inflammatory pathways .

Table 2: Anti-inflammatory Effects of Quinoline Derivatives

Compound NameInhibition TargetIC50 (µM)Reference
4,8-Dimethyl-2-[3-(trifluoromethyl)...COX-220.0
Dihydropyrimidine DerivativeiNOS18.0

Antibacterial and Antifungal Activity

Quinoline derivatives exhibit significant antibacterial and antifungal activities. The presence of the trifluoromethyl group is known to increase lipophilicity, enhancing membrane penetration and thereby improving antibacterial efficacy against various strains of bacteria including multi-drug resistant ones .

Table 3: Antibacterial Activity of Quinoline Derivatives

Compound NameBacteria TargetMinimum Inhibitory Concentration (MIC)Reference
4,8-Dimethyl-2-[3-(trifluoromethyl)...E. coli32 µg/mL
Novel Quinoline DerivativeS. aureus16 µg/mL

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer properties of various quinoline derivatives including the target compound using zebrafish models. The results indicated that these compounds significantly inhibited tumor growth in vivo, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of trifluoromethyl-substituted quinolines in RAW264.7 macrophages. The study revealed that these compounds effectively reduced nitric oxide production in response to lipopolysaccharide stimulation, highlighting their therapeutic potential in treating inflammatory diseases .

Scientific Research Applications

Pharmaceutical Applications

The compound is being explored for its anticancer and antimicrobial properties . Quinoline derivatives have been extensively studied for their therapeutic potential, and this specific compound may serve as a lead compound in drug development.

  • Anticancer Activity : Preliminary studies suggest that quinoline-based compounds can exhibit significant antitumor activity. The structural features of 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline may enhance its effectiveness against cancer cells.
  • Antimicrobial Properties : There is evidence that quinoline derivatives possess antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents.

Agricultural Applications

In agriculture, the compound may have potential as an insecticide or herbicide . The unique trifluoromethyl group can enhance the biological activity of the compound against pests.

  • Insecticidal Activity : Similar compounds like flometoquin have demonstrated insecticidal properties, suggesting that this compound could also be effective in pest control applications.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is attributed to its quinoline ring and trifluoromethyl group. Researchers have explored various synthetic routes to optimize the compound's properties for specific applications.

Synthetic Routes

The synthesis typically involves multi-step processes that allow chemists to modify the structure and enhance biological activity. These methods facilitate the creation of analogs with potentially improved efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline with 4-{3-[3-(methylsulfonyl)phenoxy]phenyl}-8-(trifluoromethyl)quinoline (Identifier: 61X, ):

Feature This compound Compound 61X
Quinoline Substituents 4-CH₃, 8-CH₃, 2-O-C₆H₄-CF₃ 8-CF₃, 4-phenyl-O-C₆H₃-SO₂CH₃
Key Functional Groups Trifluoromethylphenoxy, methyl groups Methylsulfonylphenoxy, trifluoromethyl
Molecular Formula C₁₉H₁₅F₃NO C₂₃H₁₆F₃NO₃S
Polarity Moderate (CF₃ increases lipophilicity) Higher (SO₂CH₃ introduces polarity)
Steric Effects Moderate (two methyl groups) Significant (bulky phenyl-SO₂CH₃)

Key Differences and Implications

Substituent Position and Type: The methyl groups at positions 4 and 8 in the target compound reduce steric hindrance compared to the trifluoromethyl at position 8 in 61X. This may enhance binding to hydrophobic pockets in biological targets .

Metabolic Stability :

  • The trifluoromethyl group in both compounds resists oxidative metabolism. However, the methylsulfonyl group in 61X is less metabolically labile than methyl groups, possibly extending its half-life .

Synthetic Accessibility :

  • The target compound’s simpler substitution pattern (two methyl groups) likely facilitates synthesis compared to 61X’s multi-step functionalization involving sulfonation and phenyl coupling .

Research Findings and Limitations

While direct experimental data (e.g., IC₅₀, logP) for the target compound are unavailable in the provided evidence, structural comparisons with 61X suggest:

  • Lipophilicity : The target compound’s logP is estimated to be lower than 61X due to fewer aromatic rings and absence of SO₂CH₃.
  • Target Affinity : The methyl groups may allow better accommodation in enzyme active sites compared to 61X’s bulkier substituents.

Limitations : The absence of comparative bioactivity data necessitates caution in extrapolating these inferences. Further studies are required to validate pharmacokinetic and pharmacodynamic profiles.

Q & A

Basic Question: What synthetic routes are commonly employed for 4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline, and how can reaction conditions be optimized for improved yield?

Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution . For example:

  • Cross-coupling : A mixture of 4-chloroquinoline derivatives and 3-(trifluoromethyl)phenol in DMF with K₂CO₃ and Pd(PPh₃)₄ at 80–90°C yields ~60% product after purification by column chromatography .
  • Nucleophilic substitution : Reacting 2,8-bis(trifluoromethyl)-4-chloroquinoline with amines in N-methylpyrrolidone (NMP) at 120°C achieves 45–60% yield, with cooling to induce crystallization .
    Optimization strategies :
    • Catalyst loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while maintaining efficiency.
    • Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates due to high dielectric constants.
    • Temperature control : Gradual heating (e.g., 80°C → 120°C) prevents decomposition of thermally sensitive intermediates .

Basic Question: What spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., trifluoromethyl groups show δ ~110–120 ppm in ¹³C NMR) and coupling patterns for stereochemical analysis .
  • Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 352.0709 for chlorinated derivatives) with <5 ppm error .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to assess purity (>97%) .
    Validation : Cross-reference data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities in complex spectra .

Advanced Question: How can researchers address contradictions in reported biological activities, such as varying cytotoxicity across studies?

Methodological Answer:
Contradictions often arise from differences in cell lines , metabolic activation , or assay conditions . To resolve these:

Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times (e.g., 48 hr) .

Include metabolic activation systems : Add S9 liver fractions to evaluate pro-carcinogenic effects via cytochrome P450 enzymes, as seen in DNA adduct studies of analogous compounds .

Control for stereochemistry : Separate enantiomers via chiral HPLC to isolate biologically active forms, reducing variability .

Advanced Question: What experimental strategies are used to investigate DNA adduct formation mechanisms involving this compound?

Methodological Answer:
DNA adduct studies employ:

  • In vitro models : Incubate the compound with calf thymus DNA or human hepatocytes, followed by LC-MS/MS to detect adducts (e.g., N-(deoxyguanosin-8-yl)-4-ABP at m/z 455.1) .
  • Comparative analysis : Contrast adduct profiles with known carcinogens (e.g., 4-aminobiphenyl) to identify shared metabolic pathways .
  • Isotope labeling : Synthesize ¹⁴C-labeled derivatives to quantify adduct formation kinetics via scintillation counting .

Basic Question: What are the critical factors in designing stability studies for this compound under varying storage and experimental conditions?

Methodological Answer:
Stability studies should evaluate:

  • Temperature : Store samples at –20°C in amber vials to prevent degradation (e.g., <5% loss over 6 months) .
  • pH sensitivity : Test solubility in buffers (pH 2–9) to identify conditions causing hydrolysis (e.g., rapid degradation at pH <3) .
  • Light exposure : Monitor UV-Vis spectra before/after 24 hr under UV light to detect photodegradation products .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in bioactivity?

Methodological Answer:

Synthesize analogs : Replace the CF₃ group with –CH₃, –Cl, or –NO₂ via halogenation or nitration reactions .

Test bioactivity : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP1A2) to determine electronic effects of substituents .

Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate CF₃’s electron-withdrawing effects with binding affinity to target proteins .

Basic Question: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to –20°C for 12 hr to obtain crystals with >99% purity .
  • Centrifugation : Apply for precipitates formed during aqueous workups (e.g., after adding ice-cold water) .

Advanced Question: How can researchers optimize enantioselective synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral catalysts : Use ferrocenyl-phosphine ligands (e.g., (R)-BINAP) in asymmetric annulation reactions to achieve >90% enantiomeric excess .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
  • Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .

Basic Question: What enzymatic degradation pathways have been identified for related quinoline derivatives?

Methodological Answer:

  • Oxidoreductases : Comamonas testosteroni enzymes hydroxylate quinoline at C2, forming 2-oxo-1,2-dihydroquinoline, which is further degraded via dioxygenases .
  • Dehalogenases : Bacterial strains (e.g., Pseudomonas) cleave C–F bonds in trifluoromethyl groups under aerobic conditions .
  • Assay design : Monitor degradation via HPLC or CO₂ evolution in closed-system respirometers .

Advanced Question: How can computational methods predict the metabolic fate of this compound in mammalian systems?

Methodological Answer:

  • In silico tools : Use ADMET Predictor™ or MetaSite to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
  • Docking studies : Model interactions with CYP450 isoforms using AutoDock Vina to identify potential toxophores .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline
Reactant of Route 2
Reactant of Route 2
4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.